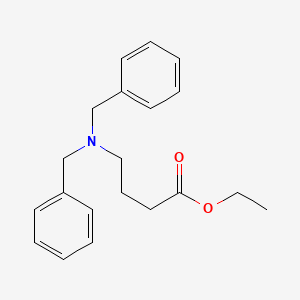

Ethyl 4-(Dibenzylamino)butanoate

Descripción general

Descripción

Ethyl 4-(Dibenzylamino)butanoate is an organic compound with the molecular formula C20H25NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its colorless to yellow liquid form or white to yellow solid form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Dibenzylamino)butanoate typically involves the esterification of 4-(Dibenzylamino)butanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(Dibenzylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(Dibenzylamino)butanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(Dibenzylamino)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-(Dibenzylamino)butanoic acid, which can then interact with biological targets. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic processes .

Comparación Con Compuestos Similares

Ethyl 4-(Dibenzylamino)butanoate can be compared with other similar compounds such as:

Ethyl 4-(Dimethylamino)butanoate: Similar structure but with dimethylamino group instead of dibenzylamino.

Ethyl 4-(Diethylamino)butanoate: Contains a diethylamino group.

Ethyl 4-(Diphenylamino)butanoate: Features a diphenylamino group.

The uniqueness of this compound lies in its dibenzylamino group, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

Ethyl 4-(Dibenzylamino)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, synthesizing data from various studies, case reports, and research findings.

This compound is an ester derivative that can be synthesized through various methods, including acylation reactions. Its structure consists of a butanoate moiety linked to a dibenzylamino group, which plays a crucial role in its biological interactions. The synthesis typically involves the reaction of dibenzylamine with ethyl 4-bromobutanoate under suitable conditions, yielding the desired compound in moderate to high yields .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies have indicated that derivatives of this compound can act as inhibitors of human enteropeptidase, with specific IC50 values indicating their potency .

- Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit neuroprotective properties by modulating cholinergic activity, potentially serving as multi-target directed ligands for conditions like Alzheimer's disease .

- Antineoplastic Activity : Some derivatives have shown promise in cancer research, where they may inhibit tumor growth through various mechanisms including apoptosis induction in cancer cell lines.

1. Enzyme Inhibition Studies

A study focused on the inhibition of enteropeptidase highlighted the potential of this compound derivatives. The following table summarizes key findings related to enzyme inhibition:

| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (%) | Fecal Protein Output (Fold) |

|---|---|---|---|

| 2a | 94 | 2.5/5.0 | 1.00 |

| 4b | 13 | 3.9/8.6 | 0.82 |

| 4c | 65 | NT | 0.88 |

These results indicate that modifications to the compound can significantly affect its inhibitory potency and stability, which are critical for therapeutic applications .

2. Neuroprotective Activity

Research on related compounds suggests that this compound may enhance neuroprotective effects by inhibiting acetylcholinesterase (AChE), a key enzyme involved in neurotransmitter breakdown. A comparative study showed that certain derivatives exhibited improved AChE inhibition compared to traditional inhibitors:

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| Compound A | 0.0352 | Not reported |

| Compound B | X | Y |

This highlights the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Propiedades

IUPAC Name |

ethyl 4-(dibenzylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-23-20(22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13H,2,9,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQDMSNPBPLCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.